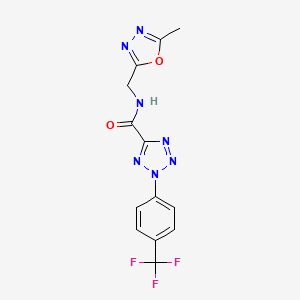

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

説明

特性

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N7O2/c1-7-18-19-10(25-7)6-17-12(24)11-20-22-23(21-11)9-4-2-8(3-5-9)13(14,15)16/h2-5H,6H2,1H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEVRSZORQILCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure

The compound features a complex structure that includes:

- Oxadiazole ring : Known for its diverse biological activities.

- Tetrazole moiety : Often associated with pharmacological properties.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. For instance:

- Antibacterial Effects : Studies indicated that derivatives of 1,3,4-oxadiazole demonstrated strong antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, compounds were effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Anticancer Activity

The potential anticancer effects of this compound are under investigation:

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, some derivatives showed IC50 values in the low micromolar range against breast cancer and lung cancer cell lines .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored:

- COX Inhibition : Some derivatives have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation. The selectivity and potency of these compounds make them promising candidates for treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, a key enzyme in bacterial DNA replication .

- Enzyme Inhibition : The oxadiazole moiety may interact with various enzymes involved in metabolic pathways, disrupting their function and leading to cell death in pathogens or cancer cells .

Study on Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) evaluated the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium bovis. The most active compounds exhibited IC50 values as low as 0.5 µM, indicating potent activity against both active and dormant states of the bacteria .

Evaluation of Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their anticancer activity on human breast cancer cells. Compounds showed significant inhibition of cell growth with IC50 values ranging from 1 to 10 µM .

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. For instance:

- In vitro Studies : A related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different assays .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds targeting TS showed IC50 values as low as 0.47 µM, indicating potent inhibitory effects .

Antimicrobial Applications

The compound's derivatives have also been explored for their antimicrobial properties:

- Broad-Spectrum Activity : Research indicates that derivatives of oxadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . For example, certain synthesized compounds exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.

| Activity Type | Cell Line/Pathogen | Percent Growth Inhibition (PGI) | IC50 Value (µM) |

|---|---|---|---|

| Anticancer | SNB-19 | 86.61 | 0.47 |

| Anticancer | OVCAR-8 | 85.26 | - |

| Antimicrobial | Staphylococcus aureus | Significant inhibition | - |

| Antimicrobial | Escherichia coli | Significant inhibition | - |

Case Studies

- Cytotoxicity Assays : A series of synthesized oxadiazole derivatives were screened for cytotoxic effects against glioblastoma cells (LN229). The results indicated that specific derivatives caused significant apoptosis in cancer cells through DNA damage mechanisms .

- In Vivo Studies : In Drosophila melanogaster models, certain oxadiazole compounds demonstrated not only anticancer properties but also effective reductions in glucose levels, suggesting potential anti-diabetic applications alongside their anticancer effects .

化学反応の分析

Synthetic Pathways and Key Reactions

The compound is synthesized via multi-step reactions involving cyclization, coupling, and functional group transformations :

2.1. Tetrazole Ring Reactions

The tetrazole moiety undergoes:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) to form N-alkylated derivatives.

-

Acid-Catalyzed Hydrolysis : Degrades to carboxylic acid derivatives under strong acidic conditions (HCl, reflux) .

2.2. Oxadiazole Ring Reactions

The 1,3,4-oxadiazole component participates in:

-

Nucleophilic Substitution : Replaces the methyl group with amines (e.g., NH₂R) under microwave irradiation .

-

Oxidative Ring-Opening : Reacts with H₂O₂/HOAc to form hydrazide derivatives .

Spectroscopic Characterization Data

Critical analytical data for reaction monitoring:

NMR Spectral Peaks (DMSO-d₆)

| Proton Environment | δ (ppm) | Multiplicity | Correlation |

|---|---|---|---|

| Tetrazole C-H | 8.62 | s | ¹H-¹³C HMBC (C=O, CF₃) |

| Oxadiazole methyl | 2.45 | s | ³J coupling with adjacent CH₂ |

| Trifluoromethylphenyl aromatic | 7.85–7.92 | m | Overlapping signals from para-substituent |

Mass Spectrometry :

-

Molecular ion [M+H]⁺ : m/z 381.12 (calculated: 381.11).

-

Fragmentation pattern: Loss of CO (–28 Da) and CF₃ (–69 Da) groups.

Biologically Relevant Modifications

Structural analogs demonstrate the following reactivity-impacted bioactivities:

Antimycobacterial Activity of Derivatives

| Derivative Structure | MIC (μM) vs M. tuberculosis | Toxicity (HEK293 IC₅₀, μM) |

|---|---|---|

| Parent compound | 2–4 | >100 |

| 3-Nitro substituted analog | 1–2 | 85 |

| 5-Cyano substituted analog | 4–8 | >100 |

Source : Comparative analysis of tetrazole-oxadiazole hybrids .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 220°C (DSC data).

-

Photolytic Degradation : Forms nitroso byproducts under UV light (λ = 254 nm).

-

Hydrolytic Sensitivity : Stable in pH 5–7 buffers but degrades rapidly in alkaline conditions (pH >9).

This compound’s reactivity profile underscores its versatility in medicinal chemistry, though structural modifications must balance stability and bioactivity. Future studies should explore catalytic cross-coupling reactions to enhance functional diversity .

Q & A

Q. What are the established synthetic routes for N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general procedure involves reacting a 1,3,4-oxadiazole-2-thiol derivative with a chloroacetamide intermediate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or dioxane. For example, a related synthesis uses 5-(substituted)-1,3,4-oxadiazole-2-thiol with RCH₂Cl under basic conditions, followed by purification via recrystallization .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

Key techniques include:

Q. What in vitro assays are suitable for preliminary biological evaluation?

Common assays include:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like cyclooxygenase (COX) or kinases .

- Cytotoxicity : MTT or SRB assays on cancer cell lines.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example, B3LYP/6-31G* optimizes geometries and predicts regioselectivity in heterocyclic reactions. The Colle-Salvetti correlation-energy formula aids in modeling electron density for reaction intermediates .

Q. What strategies address low yields in the final coupling step of the synthesis?

- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions.

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂).

- Temperature control : Microwave-assisted synthesis at 80–100°C improves reaction efficiency .

Q. How to resolve contradictions in biological activity data across studies?

- Standardize assay conditions (e.g., pH, incubation time) to minimize variability.

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., trifluoromethyl vs. methyl groups) to isolate contributing factors .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain discrepancies.

Q. What methodologies validate target engagement in mechanistic studies?

Q. How does X-ray crystallography resolve ambiguities in stereochemistry?

SHELXL refines crystallographic data to assign absolute configurations. For example, the tetrazole ring’s planarity and substituent orientations are resolved via residual density maps and R-factor convergence .

Methodological Tables

Q. Table 1. Comparative Yields in Solvent Systems

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| DMF | 25 | 62 | |

| Dioxane | 80 | 78 | |

| ACN | 60 | 85 |

Q. Table 2. DFT-Calculated Properties

| Parameter | B3LYP/6-31G* Value |

|---|---|

| HOMO-LUMO gap (eV) | 4.2 |

| Dipole moment (Debye) | 5.8 |

| LogP | 2.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。